3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
CAS No.: 1204296-74-1
Cat. No.: VC2984404
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204296-74-1 |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | 3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C15H18N2O3/c1-9-4-5-12(8-10(9)2)17-15(20)13(11(3)16-17)6-7-14(18)19/h4-5,8,13H,6-7H2,1-3H3,(H,18,19) |
| Standard InChI Key | ZDXYJMIFXKTOGA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)CCC(=O)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)CCC(=O)O)C |
Introduction
3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the pyrazole class. This compound is characterized by its molecular formula, C15H18N2O3, and molecular weight of 274.31 g/mol . The structure includes a pyrazole ring substituted with a 3,4-dimethylphenyl group and a propanoic acid chain, which contributes to its chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of 3-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. These may include the formation of the pyrazole ring followed by the introduction of the phenyl and propanoic acid moieties. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for similar pyrazole derivatives often involve condensation reactions and subsequent functional group transformations.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume